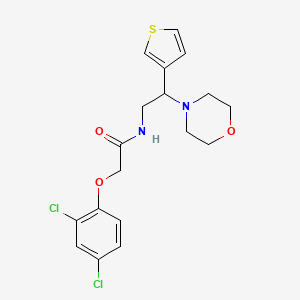

2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Beschreibung

2-(2,4-Dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenoxy group, a morpholino group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O3S/c19-14-1-2-17(15(20)9-14)25-11-18(23)21-10-16(13-3-8-26-12-13)22-4-6-24-7-5-22/h1-3,8-9,12,16H,4-7,10-11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLKIDNEFWAMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Amide Formation: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This acyl chloride reacts with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit promising anti-inflammatory activity. A study published in 2023 highlighted that certain derivatives, including those similar to 2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, can selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key target in the treatment of inflammation and pain management. The molecular docking studies conducted revealed that these compounds interact effectively with COX-2's active site, suggesting enhanced binding affinity compared to traditional anti-inflammatory agents .

1.2 Neuropharmacological Effects

Another significant application is in neuropharmacology. Compounds similar to this compound have been studied for their affinity towards sigma receptors, which are implicated in various neurological disorders. A study demonstrated that a related compound exhibited high selectivity for the sigma-1 receptor over the sigma-2 receptor, showing potential for developing treatments for pain and anxiety disorders .

Agrochemical Applications

2.1 Herbicidal Activity

The compound's structure suggests potential herbicidal properties due to the presence of the dichlorophenoxy group. Research into similar compounds has shown that they can act as effective herbicides by disrupting plant growth processes. The mechanism often involves mimicking natural plant hormones, leading to uncontrolled growth or death of targeted plant species .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods involving the reaction of 2,4-dichlorophenoxyacetic acid derivatives with morpholine and thiophene-containing reagents. Characterization techniques such as NMR spectroscopy have confirmed the structures of synthesized compounds, ensuring their viability for further biological testing .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog lacking the morpholino and thiophene groups.

N-(2-Morpholinoethyl)-2-(2,4-dichlorophenoxy)acetamide: Similar but without the thiophene ring.

2-(2,4-Dichlorophenoxy)-N-(2-thiophen-3-yl)ethyl)acetamide: Lacks the morpholino group.

Uniqueness

2-(2,4-Dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of both the morpholino and thiophene groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for research and development.

Biologische Aktivität

2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide, with the CAS number 946374-75-0, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant research findings.

- Molecular Formula : C₁₈H₂₀Cl₂N₂O₃S

- Molecular Weight : 415.3 g/mol

- Structure : The compound features a dichlorophenoxy group, a morpholino group, and a thiophene moiety.

Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammatory processes. The molecular docking studies suggest that the synthesized derivatives effectively bind to the active site of COX-2, potentially leading to reduced inflammation and pain .

Anti-inflammatory Activity

A study highlighted the synthesis of derivatives from 2-(2,4-dichlorophenoxy)acetic acid, demonstrating their ability to selectively inhibit COX-2. Molecular docking results indicated that these compounds showed stronger binding affinities compared to their precursor acid, suggesting enhanced anti-inflammatory properties .

Analgesic Effects

In vivo studies have evaluated the analgesic effects of related compounds. For instance, the compound N-(2-morpholin-4-ylethyl)acetamide was shown to exhibit significant antinociceptive activity in formalin-induced pain models. This suggests that similar derivatives may also possess analgesic properties through interactions with sigma receptors .

Case Study: Sigma Receptor Interaction

A related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was specifically studied for its affinity towards sigma receptors. It demonstrated high selectivity for the σ1 receptor over the σ2 receptor (Ki = 42 nM), indicating potential for therapeutic applications in pain management . Molecular docking revealed critical interactions within the receptor's binding pocket that could inform future drug design.

Efficacy and Safety Profile

The efficacy of this compound as an anti-inflammatory agent is supported by its ability to modulate COX-2 activity. However, comprehensive toxicity studies are necessary to establish a safety profile for this compound. Preliminary studies suggest favorable ligand efficiency and low predicted toxicity .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀Cl₂N₂O₃S |

| Molecular Weight | 415.3 g/mol |

| COX-2 Inhibition | Selective inhibition observed |

| Sigma Receptor Affinity | Ki = 42 nM (σ1 receptor) |

| Analgesic Activity | Significant in formalin test |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2,4-dichlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions starting with substituted phenols and morpholine derivatives. Critical parameters include solvent choice (e.g., dichloromethane for intermediate coupling), reaction temperature (controlled between 0–25°C to avoid side reactions), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of thiophene-3-ethylamine to dichlorophenoxyacetyl chloride). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .

- Data Contradictions : Variations in yield (40–75%) across studies may arise from differences in solvent polarity or incomplete deprotection of morpholine groups. Comparative analysis using TLC and NMR at each step is essential to identify bottlenecks .

Q. How can structural characterization of this compound be systematically validated?

- Analytical Workflow :

NMR Spectroscopy : H and C NMR to confirm aromatic protons (δ 6.8–7.4 ppm), morpholine protons (δ 3.4–3.7 ppm), and thiophene ring protons (δ 7.1–7.3 ppm).

Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H] at m/z 469.08) and fragmentation patterns matching the dichlorophenoxy moiety.

X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and hydrogen bonding interactions (e.g., C=O⋯H-N morpholine) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity (e.g., anti-inflammatory or antioxidant effects)?

- Experimental Design :

- Antioxidant Activity : DPPH radical scavenging assay (IC determination at 517 nm) and FRAP assay (ferric ion reduction at 593 nm) with ascorbic acid as a positive control .

- Anti-inflammatory Screening : COX-2 inhibition assay using ELISA kits and RAW 264.7 macrophage cells stimulated with LPS. IC values are compared to celecoxib .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., COX-2)?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. The dichlorophenoxy group may occupy hydrophobic pockets, while the morpholine-thiophene moiety interacts with catalytic residues (e.g., Arg120 in COX-2).

MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Data Interpretation : Conflicting docking scores (e.g., ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) may arise from protonation states of the morpholine group. Adjust pH parameters in silico to match experimental conditions .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies?

- Case Study : If in vitro hepatotoxicity (e.g., HepG2 cell IC = 50 μM) conflicts with in vivo safety (no liver damage in mice at 100 mg/kg), consider:

Metabolite Profiling : LC-MS/MS to identify detoxification pathways (e.g., glucuronidation of the thiophene ring).

Species-Specific Differences : Compare CYP450 isoform expression in human vs. murine models using qPCR .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

- Process Optimization :

- Continuous Flow Chemistry : Microreactors with residence time <10 minutes enhance yield by minimizing intermediate degradation.

- Catalysis : Pd/C (5% w/w) for selective deprotection of morpholine under H atmosphere, reducing byproduct formation .

- Data-Driven Design : Machine learning (e.g., ICReDD platform) to predict optimal solvent/base combinations from historical reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.